5-methyl-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that features a unique combination of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as sodium ethoxide or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug of the cathinone class with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with similar structural features used in medicinal chemistry.
Uniqueness
5-METHYL-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its combination of thiazole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.
Properties
Molecular Formula |
C16H16N4S2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5-methyl-3-phenyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C16H16N4S2/c1-11-17-14(19-9-5-6-10-19)13-15(18-11)20(16(21)22-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
CKOPKDCYLZHBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCCC3)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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